molecular formula C23H21N3O5S B2772858 N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 443350-72-9

N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B2772858
CAS No.: 443350-72-9
M. Wt: 451.5
InChI Key: CYDBDMQZPPQJLL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-29-15-9-10-19(20(12-15)30-2)24-21(27)14-32-23-25-18-8-4-3-7-17(18)22(28)26(23)13-16-6-5-11-31-16/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBDMQZPPQJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S. Its structure includes a quinazoline core with a furan moiety and a thioacetamide group, which are essential for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that certain derivatives possess significant activity against Gram-positive bacteria and fungi. For example, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting a potential role in treating infections caused by these pathogens .

Antiviral Activity

Emerging research indicates that related compounds may inhibit viral replication. For instance, derivatives containing furan moieties have been investigated for their ability to inhibit SARS-CoV-2 protease, highlighting their potential use in antiviral therapy . The mechanisms typically involve interference with viral entry or replication processes.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as enzyme inhibitors, targeting kinases or proteases involved in cell signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : For antibacterial activity, the compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that the introduction of a furan group significantly enhanced anticancer activity against breast cancer cell lines. The IC50 values ranged from 5 to 15 μM depending on the specific derivative tested .

Study 2: Antibacterial Activity

In another study evaluating the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerBreast Cancer Cell Lines5 - 15 μM
AntibacterialStaphylococcus aureus8 μg/mL
AntiviralSARS-CoV-2 ProteaseNot specified

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the quinazolinone structure exhibit potent antimicrobial properties. For instance, derivatives similar to N-(2,4-dimethoxyphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial activity of furan-containing derivatives against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL, indicating strong efficacy against these pathogens .

Antiviral Activity

The antiviral potential of this compound is also notable. Compounds with similar structural features have been investigated for their ability to inhibit viral replication, particularly against viruses like hepatitis C and SARS-CoV-2.

Case Study: Antiviral Screening

Research focusing on furan-based derivatives demonstrated significant inhibitory effects on viral replication with IC50 values indicating potent activity. These studies suggest that modifications to the acetamide structure could enhance antiviral properties further .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound has shown promise in inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies revealed that specific modifications to the compound's structure could lead to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The observed effects included significant cell cycle arrest and apoptosis induction at low concentrations .

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